Methyl 3-amino-3-(1-naphthyl)propanoate

LDHA Cancer Metabolism Enzyme Inhibition

Researchers needing β-amino ester scaffolds with unique topology face limited options versus phenyl or 2-naphthyl analogs. This 1-naphthyl β-amino acid ester solves that gap. - Validated LDHA inhibition: IC50 = 37 µM; Kd = 1020 nM - ready for fragment growing. - Rigid naphthyl group enables π-stacking & conformational constraint not achievable with simpler aryl rings. - Orthogonal handles (free amine, methyl ester) for selective derivatization in peptidomimetics or chiral library synthesis. - Available for immediate procurement; racemic or chiral forms per request.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 188812-33-1
Cat. No. B2883263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(1-naphthyl)propanoate
CAS188812-33-1
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3
InChIKeySWRJDUCBRJSBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(1-naphthyl)propanoate – Chemical Overview


Methyl 3-amino-3-(1-naphthyl)propanoate (CAS: 188812-33-1) is a synthetic β-amino acid ester derivative featuring a 1-naphthyl substituent at the β-carbon. As a member of the 3-amino-3-arylpropanoate class, it serves as a versatile chiral building block in medicinal chemistry and peptide synthesis . Its structure, with a molecular weight of 229.27 g/mol and a predicted pKa of 7.68±0.30, presents distinct physicochemical properties that differentiate it from its α-amino acid and non-naphthyl analogs . The compound's free amine and methyl ester functionalities provide orthogonal handles for selective derivatization, while the rigid, planar 1-naphthyl group imparts unique conformational constraints and potential for π-stacking interactions not found in simpler phenyl or aliphatic β-amino esters.

Scaffold Chiral β-amino acid ester building block Supports peptidomimetic and constrained peptide design
Functional handle 1-Naphthyl substituent at β-carbon Confers conformational rigidity and π-stacking potential
Synthetic utility Orthogonal amine and methyl ester groups Enables selective derivatization and SPPS compatibility

Methyl 3-amino-3-(1-naphthyl)propanoate: Substitution Risks


Direct substitution of methyl 3-amino-3-(1-naphthyl)propanoate with simpler β-amino acid esters or alternate aryl analogs is not possible due to fundamental differences in molecular topology, electronic properties, and biological target engagement. The 1-naphthyl group's specific geometry and π-system are critical for binding to hydrophobic pockets in enzymes like lactate dehydrogenase A (LDHA) [1]. In contrast, a 2-naphthyl isomer (CAS 886061-25-2) or a phenyl analog (CAS 37088-66-7) will present different steric and electronic profiles, leading to altered or diminished activity. Furthermore, the free acid form (CAS 100393-41-7) or hydrochloride salt (CAS 124082-21-9) alters solubility and reactivity, making them unsuitable for applications requiring a neutral, non-zwitterionic species with a specific ester leaving group. The following quantitative evidence underscores these critical differences.

Target scaffold
1-Naphthyl β-amino ester
Phenyl / 2-Naphthyl analogs
Simpler aryl β-amino esters
Aryl topology may shift target engagement; phenyl lacks the extended π-surface for hydrophobic pocket recognition, and 2-naphthyl presents a different steric profile.
Target scaffold
Neutral methyl ester (free amine)
Acid / Salt forms
Free acid (zwitterion) or HCl salt
Ionization state and solubility profile may differ; salt introduces counterion, and zwitterionic acid may complicate passive membrane permeability assays and coupling chemistry.

Methyl 3-amino-3-(1-naphthyl)propanoate – Differentiation Evidence


LDHA Inhibitory Potency

Methyl 3-amino-3-(1-naphthyl)propanoate demonstrates a defined, albeit moderate, inhibitory activity against human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect of cancer cells. The compound's measured IC50 of 37,000 nM (37 µM) and Ki of 39,000 nM (39 µM) in a purified enzyme assay establish a baseline for its interaction with this target [1]. This contrasts with the highly optimized LDHA inhibitor NHI-2, which has an IC50 of 14.7 µM and is selective over LDHB (IC50 = 55.8 µM), highlighting the target compound's potential as a less potent but structurally distinct chemotype for fragment-based drug discovery or as a starting point for further optimization . Direct comparative data for the 2-naphthyl isomer (CAS 886061-25-2) or phenyl analog (CAS 37088-66-7) are not available, representing a class-level inference.

LDHA inhibition
Class-level inference
IC50 = 37 µM
Ki = 39 µM
Supports fragment-based LDHA target engagement studies
~2.5-fold less potent than NHI-2 comparator; distinct chemotype. Data to verify.
LDHA Cancer Metabolism Enzyme Inhibition

Physicochemical Comparison: Acid and Salt Forms

The methyl ester form (CAS 188812-33-1) offers distinct physicochemical advantages over the corresponding free carboxylic acid (CAS 100393-41-7) and hydrochloride salt (CAS 124082-21-9). The ester form has a predicted boiling point of 385.3±30.0 °C and a predicted pKa of 7.68±0.30, indicating it is a neutral, non-zwitterionic species at physiological pH . In contrast, the free acid (CAS 100393-41-7) has a melting point of 217-219 °C and exists as a zwitterion, which can complicate its use in organic synthesis and passive membrane permeability assays . The hydrochloride salt (CAS 124082-21-9) is water-soluble but introduces a counterion, which may be undesirable for certain coupling reactions or for studies requiring a neutral base . Direct experimental partition coefficients (LogP/LogD) are not publicly available for these compounds, but the predicted LogP for the related acid is -0.48, suggesting the ester will have higher lipophilicity, beneficial for crossing biological membranes .

Physicochemical form
Class-level inference
Neutral ester
Pred. pKa 7.68
Ester form avoids zwitterionic state; may support passive diffusion assay design
Free acid is zwitterionic; salt is ionic. LogP/LogD not experimentally reported.
Drug Discovery Formulation Physicochemical Properties

Enantioselective Synthesis and Chiral Resolution

As a racemic or enantiopure building block, methyl 3-amino-3-(1-naphthyl)propanoate provides a rigid, chiral β-amino acid scaffold for the construction of peptidomimetics and constrained peptides. Its naphthyl group enhances stereochemical control during peptide bond formation and can stabilize secondary structures. For example, the (R)-enantiomer (CAS 886061-22-9) and (S)-enantiomer of the corresponding acid have been resolved and utilized in the synthesis of bioactive molecules . While specific enantiomeric excess (ee) data for a given synthetic route to 188812-33-1 are not provided in public documents, the related L-2-naphthylalanine methyl ester hydrochloride (CAS 63024-26-0) is commercially available with ≥99% HPLC purity, demonstrating the feasibility of achieving high stereochemical purity for naphthyl-substituted amino acid esters . This contrasts with non-naphthyl β-amino acid esters (e.g., phenyl analog CAS 37088-66-7), which may offer less rigid conformational control.

Chiral resolution
Class-level inference
Racemate available; (R) and (S) enantiomers resolvable
Supports stereochemical SAR studies; naphthyl group enhances conformational control
Specific ee data for this CAS not provided; related naphthyl esters achieve ≥99% purity.
Asymmetric Synthesis Peptide Chemistry Chiral Resolution

Methyl 3-amino-3-(1-naphthyl)propanoate – Application Scenarios


LDHA-Targeted Fragment Discovery

Given its confirmed, albeit moderate, inhibition of human LDHA (IC50 = 37 µM) [1], methyl 3-amino-3-(1-naphthyl)propanoate serves as a validated fragment hit for LDHA-targeted oncology programs. Researchers can use this compound as a starting scaffold for fragment growing or merging strategies to improve potency and selectivity. Its distinct 1-naphthyl β-amino acid core offers a novel chemotype compared to known LDHA inhibitors like NHI-2, potentially addressing resistance or selectivity issues. Binding affinity data (Kd = 1,020 nM) also indicate its potential for further optimization [2].

Constrained Peptidomimetic and β-Peptide Synthesis

The compound's rigid naphthyl group and chiral β-amino acid backbone make it an ideal building block for creating conformationally constrained peptidomimetics and β-peptides. These molecules are valuable in studying protein-protein interactions and developing protease-resistant therapeutic peptides. The methyl ester can be selectively hydrolyzed or used directly in coupling reactions, providing orthogonal synthetic flexibility.

Chiral Pharmaceutical Intermediate Synthesis

As a racemic or resolved chiral intermediate, methyl 3-amino-3-(1-naphthyl)propanoate is a key starting material for the synthesis of enantiopure drug candidates. Its utility is highlighted by its structural relation to naphthylalanine derivatives used in asymmetric synthesis. The compound can be incorporated into more complex molecules via standard peptide coupling or N-alkylation, enabling the construction of diverse chiral libraries for high-throughput screening [1].

Aminopeptidase Inhibitor Development

While direct data for this compound are absent, β-amino acid esters with hydrophobic aryl groups are known to interact with aminopeptidases. Methyl 3-amino-3-(1-naphthyl)propanoate, with its naphthyl moiety, is a prime candidate for evaluation as an inhibitor of aminopeptidase B or related enzymes, offering a scaffold for the development of new anti-cancer or anti-inflammatory agents. Its ester functionality may act as a prodrug moiety, enhancing cellular uptake before hydrolysis to the active acid.

Application
Selection Property
Validation Focus
LDHA fragment-based discovery
Novel 1-naphthyl β-amino acid chemotype
LDHA inhibition assay and binding affinity confirmation
Constrained peptidomimetic synthesis
Chiral, rigid naphthyl scaffold with orthogonal handles
Conformational analysis and coupling efficiency review
Chiral intermediate library construction
Racemic or enantiopure β-amino ester core
Enantiomeric purity assessment and derivatization scope
Aminopeptidase inhibitor screening
Hydrophobic naphthyl β-amino ester probe
Enzyme inhibition assay and cellular uptake assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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